molecular formula C15H23BO3 B6150362 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 428517-49-1

2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6150362
CAS No.: 428517-49-1
M. Wt: 262.2
InChI Key:
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Description

2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H23BO3 and its molecular weight is 262.2. The purity is usually 95.
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Mechanism of Action

Target of Action

The primary target of 2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds.

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This contributes to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling process . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Properties

CAS No.

428517-49-1

Molecular Formula

C15H23BO3

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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